Tri-n-butyltin deuteride
Overview
Description
Tri-n-butyltin deuteride is an organotin compound with the molecular formula C₁₂H₂₇DSn. It is a colorless to pale yellow liquid that is sensitive to air and moisture. This compound is primarily used in organic synthesis as a reagent for radical reactions and dehalogenation processes .
Preparation Methods
Tri-n-butyltin deuteride can be synthesized through several methods. One common method involves the reduction of tributyltin oxide with polymethylhydrosiloxane . Another method includes the reduction of tributyltin chloride with lithium aluminium hydride . These reactions typically require controlled conditions to ensure the stability and purity of the final product.
Chemical Reactions Analysis
Tri-n-butyltin deuteride undergoes various types of chemical reactions, including:
Reduction: It is commonly used to reduce organic halides to hydrocarbons through a radical chain mechanism.
Dehalogenation: This compound is effective in replacing halogen atoms with hydrogen or deuterium atoms.
Addition Reactions: It can add to carbon-carbon double and triple bonds, as well as carbonyl and other carbon-heteroatom double bonds.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) as a radical initiator . The major products formed from these reactions are typically hydrocarbons or deuterated compounds.
Scientific Research Applications
Tri-n-butyltin deuteride has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of tri-n-butyltin deuteride involves radical chain reactions. It targets C-X bonds (where X can be a halide, OH, S, Se, NH₂, NO₂, COOH), C=C bonds, C≡C bonds, and C=Y groups (where Y can be O, S, N). The compound interacts with these targets through the formation of radicals, which then propagate the reaction chain.
Comparison with Similar Compounds
Tri-n-butyltin deuteride is similar to other organotin compounds such as:
Tri-n-butyltin hydride: Used in similar radical reactions and dehalogenation processes.
Tri-n-butyltin chloride: Used as a precursor in the synthesis of this compound.
Tri-n-butyltin acetate: Known for its effects on embryonic and fetal development in animal studies.
What sets this compound apart is its use of deuterium, which can be valuable in studies involving isotopic labeling and tracing.
Biological Activity
Tri-n-butyltin deuteride (TBTD), an organotin compound with the molecular formula C₁₂H₂₇DSn, is primarily utilized in organic synthesis as a reagent for radical reactions and dehalogenation processes. Its biological activity has garnered attention due to its potential effects on various cellular mechanisms, particularly in the context of neurotoxicity and apoptosis.
Overview of this compound
TBTD is a colorless to pale yellow liquid sensitive to air and moisture. It serves as a source of deuterium in organic synthesis, facilitating the introduction of deuterium atoms into organic molecules for various research applications, including nuclear magnetic resonance (NMR) spectroscopy. The compound is synthesized from tributyltin chloride and a deuterium source such as lithium aluminum deuteride (LiAlD₄) .
Target and Mode of Action
TBTD primarily acts through radical chain reactions, affecting biochemical pathways that involve the transformation of C-X bonds (where X can be halides or other functional groups) to C-H bonds. This process includes the addition to carbon-carbon double and triple bonds, resulting in the formation of new compounds .
Biochemical Pathways
The compound has been shown to interact with enzymes and proteins, particularly within marine organisms. Its cytological impact has been studied extensively, revealing significant alterations in cellular functions upon exposure .
Neurotoxicity Studies
Research indicates that TBTD exhibits neurotoxic properties, especially in neuronal cell lines. A study involving neuroblastoma cells demonstrated that TBTD induced apoptosis through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction . The compound's toxicity was observed at low concentrations, highlighting its potency compared to other organotin compounds like dibutyltin (DBT) and tributyltin (TBT) .
Table 1: Comparative Toxicity of Organotin Compounds
Compound | Toxicity Level | Mechanism of Action |
---|---|---|
This compound | High | Induces apoptosis via ROS production |
Dibutyltin | Moderate | Inhibits neurite outgrowth |
Tributyltin | Very High | Causes cell death and membrane damage |
Cellular Effects
In a study involving the Chinese rare minnow (Gobiocypris rarus), exposure to TBTD resulted in significant changes in the hepatosomatic index and gonad somatic index, indicating adverse effects on fish health . The compound was found to bioaccumulate in muscle tissue over time, suggesting long-term ecological impacts.
Case Studies
- Neuroblastoma Cell Line Study :
- Marine Fauna Impact :
Dosage Effects and Metabolic Pathways
The biological activity of TBTD is dose-dependent. In animal models, varying dosages have shown different immunotoxic effects, with no-effect levels identified between 0.5 mg and 5 mg TBTO/kg food . Furthermore, TBTD is metabolized by cytochrome P-450 dependent monooxygenase systems in marine organisms, leading to hydroxylated derivatives that may exhibit distinct biological activities .
Properties
IUPAC Name |
tributyl(deuterio)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/i;;;;1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGVGMSCBYYSLD-RCUQKECRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[SnH](CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369858 | |
Record name | Tri-n-butyltin deuteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6180-99-0 | |
Record name | Tri-n-butyltin deuteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylstannane-D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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